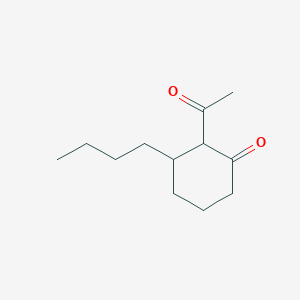
2-Acetyl-3-butylcyclohexanone
カタログ番号 B8766018
分子量: 196.29 g/mol
InChIキー: BMIDYWQTSKZWSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04009196
Procedure details


In the same way as in Example 4, 15.3 ml (20 mmol) of a 1.31 M hexane solution of n-butyllithium was reacted with a solution of 960 mg (10 mmol) of 2-cyclohexenone in 5 ml of ether at -78° C for 30 minutes in the presence of 3.90 g (10 mmol) of tri-n-butylphosphine-copper (I) iodide complex. Then, a mixture consisting of 4 ml (56 mmol) of acetyl chloride, 5 ml of hexamethylphosphoric triamide and 10 ml of ether was rapidly added, and the mixture was stirred for 4 hours while gradually raising the temperature to room temperature. After the reaction, the reaction product was post-treated, extracted, washed, and dried in the same way as in Example 4 to afford 5.48 g of a crude product. The crude product was purified by distillation at reduced pressure to afford 1.81 g of 2-acetyl-3-n-butylcyclohexanone (boiling point 64° - 66° C/ 0.06 mmHg, 92%).







Yield
92%
Identifiers


|
REACTION_CXSMILES
|
CC[CH2:3][CH2:4][CH2:5][CH3:6].C([Li])CCC.[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH:14]=[CH:13]1.[C:19](Cl)(=[O:21])[CH3:20]>CCOCC.CN(C)P(=O)(N(C)C)N(C)C>[C:19]([CH:13]1[CH:14]([CH2:6][CH2:5][CH2:4][CH3:3])[CH2:15][CH2:16][CH2:17][C:12]1=[O:18])(=[O:21])[CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
960 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCCC1)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was rapidly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction product was post-treated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in the same way as in Example 4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 5.48 g of a crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was purified by distillation at reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1C(CCCC1CCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.81 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
